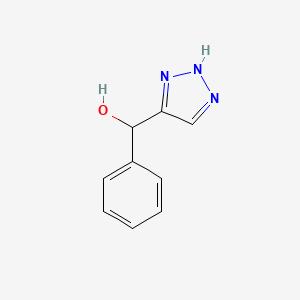

Phenyl(1H-1,2,3-triazol-4-yl)methanol

CAS No.: 1312782-59-4

Cat. No.: VC16007159

Molecular Formula: C9H9N3O

Molecular Weight: 175.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1312782-59-4 |

|---|---|

| Molecular Formula | C9H9N3O |

| Molecular Weight | 175.19 g/mol |

| IUPAC Name | phenyl(2H-triazol-4-yl)methanol |

| Standard InChI | InChI=1S/C9H9N3O/c13-9(8-6-10-12-11-8)7-4-2-1-3-5-7/h1-6,9,13H,(H,10,11,12) |

| Standard InChI Key | ZSDFJVIDNNKXSM-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C(C2=NNN=C2)O |

Introduction

Chemical Structure and Nomenclature

Structural Characteristics

Phenyl(1H-1,2,3-triazol-4-yl)methanol features a 1,2,3-triazole core, a five-membered aromatic ring containing three nitrogen atoms. The triazole ring is substituted at the 1-position with a phenyl group () and at the 4-position with a hydroxymethyl () group. The planar structure of the triazole ring contributes to its aromatic stability, while the substituents introduce steric and electronic effects that influence reactivity .

Table 1: Key Structural and Identification Data

| Property | Value | Source |

|---|---|---|

| CAS Number | 103755-58-4 | |

| Molecular Formula | ||

| Molecular Weight | 175.19 g/mol | |

| IUPAC Name | phenyl(2H-triazol-4-yl)methanol |

Synonymy and Regulatory Information

The compound is interchangeably referred to as (1-Phenyl-1H-1,2,3-triazol-4-yl)methanol and phenyl(2H-1,2,3-triazol-4-yl)methanol . Its HS code (2933990090) classifies it under heterocyclic compounds with nitrogen heteroatoms, subject to a 6.5% MFN tariff .

Synthesis and Manufacturing

Cycloaddition-Based Synthesis

A representative synthesis involves the reaction of (E)-2-nitro-3-phenylprop-2-en-1-ol with sodium azide in dimethyl sulfoxide (DMSO) at 80°C . This one-pot procedure proceeds via a [3+2] cycloaddition mechanism, yielding the target compound in 87% purity after column chromatography .

Reaction Scheme:

Optimization and Scalability

Key parameters influencing yield include:

-

Temperature: Maintaining 80°C ensures optimal reaction kinetics .

-

Solvent: Polar aprotic solvents like DMSO enhance azide nucleophilicity .

-

Workup: Ethyl acetate extraction followed by brine washing removes unreacted azides and inorganic salts .

Industrial-scale production (e.g., by Matrix Scientific and Ambeed) achieves ≥95% purity through recrystallization or chromatography .

Physical and Chemical Properties

Thermodynamic Properties

The compound exhibits a sharp melting point (114–116°C) , indicative of high crystallinity. Its elevated boiling point (379.9°C) suggests strong intermolecular hydrogen bonding between hydroxymethyl groups.

Table 2: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | 114–116°C | |

| Boiling Point | 379.9°C at 760 mmHg | |

| Density | 1.3 g/cm³ | |

| Flash Point | 183.6°C | |

| Vapor Pressure | 0.0 mmHg at 25°C |

Spectroscopic Characterization

-

IR Spectroscopy: Strong absorption bands at 3450 cm⁻¹ (O-H stretch) and 1620 cm⁻¹ (C=N stretch) .

-

NMR: NMR (CDCl₃) signals at δ 4.75 (d, , 2H, -CH₂OH) and δ 7.35–7.91 (m, 5H, aromatic) .

Applications in Research and Industry

Pharmaceutical Intermediates

The triazole moiety is a privileged structure in drug discovery, appearing in antifungal agents (e.g., fluconazole) and kinase inhibitors. The hydroxymethyl group in this compound offers a site for further functionalization, enabling the synthesis of prodrugs or targeted therapeutics .

Materials Science

Triazole derivatives are employed as ligands in coordination polymers and metal-organic frameworks (MOFs). The phenyl group enhances thermal stability, making the compound suitable for high-temperature applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume